2-硝基-3,4,5-三氟苯甲酰氯

描述

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated nitrobenzoic acids as starting materials. For instance, 2-Chloro-4-nitrobenzoic acid is used as an antiviral agent and has been synthesized into a series of molecular salts through a crystal engineering approach . Similarly, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . These methods suggest that halogenated nitrobenzoic acids can be functionalized through various synthetic routes, which could be applicable to the synthesis of 2-Nitro-3,4,5-trifluorobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic and X-ray diffraction techniques. For example, the crystal structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by single-crystal X-ray diffraction . The presence of halogen bonds in the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid was also investigated, demonstrating the importance of these interactions in the stabilization of the crystal structure . These findings suggest that 2-Nitro-3,4,5-trifluorobenzoyl chloride may also exhibit interesting structural features due to the presence of nitro and halogen groups.

Chemical Reactions Analysis

The reactivity of similar compounds with heterocycles has been studied, indicating potential applications in the synthesis of heterocyclic compounds. For instance, 3-nitro-4-chlorobenzotrifluoride reacts with five-membered heterocycles to form various S-linked and N-substituted heterocycles . This suggests that 2-Nitro-3,4,5-trifluorobenzoyl chloride could also participate in reactions with heterocycles, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Nitro-3,4,5-trifluorobenzoyl chloride are not directly reported, the properties of structurally related compounds can provide some insights. The presence of nitro and halogen groups is known to influence the electronic properties of a molecule, as seen in the HOMO and LUMO analysis of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate . The hyperpolarizability and charge transfer within the molecule were also determined, which are important factors in understanding the reactivity and stability of the compound. These analyses could be relevant to 2-Nitro-3,4,5-trifluorobenzoyl chloride, as similar functional groups are present.

科学研究应用

催化和合成

2-硝基-3,4,5-三氟苯甲酰氯用于复杂有机化合物的合成催化过程中。例如,三氯化铁催化的苯甘氨酸与邻位取代的硝基芳烃(包括 2-硝基衍生物)的脱羧-脱氨基官能化促进了喹唑啉酮和苯并咪唑的串联合成。该方法展示了该化合物在创建具有各种官能团的产品中的效用,强调了其在提高反应产率和耐受各种化学环境中的作用 (Manoranjan Kumar 等人,2015)。

分析化学

在分析化学中,2-硝基-3,4,5-三氟苯甲酰氯的衍生物被用作传感器中的电活性材料。例如,选择性的镍 (II) 电位传感器利用此类化合物进行定量分析,证明了它们在提高传感器选择性和响应时间方面的重要性 (V. Gupta 等人,2000)。

化学反应机理

该化合物在化学反应机理的研究中也很重要。对结构上与 2-硝基-3,4,5-三氟苯甲酰氯相关的 2-硝基苄基化合物的 photochemical 反应的研究揭示了亚硝基化合物形成和质子转移作用中涉及的复杂过程。这些见解有助于加深对反应动力学和潜在合成应用的理解 (M. Gáplovský 等人,2005)。

材料科学

在材料科学中,该化合物的衍生物因其在制造高级材料方面的潜力而被探索。例如,掺杂了硝基化合物(包括 2-硝基衍生物)的聚苯胺表现出增强的抗菌性能,突出了它们在医疗和环境应用中的潜力 (C. Dhivya 等人,2015)。

安全和危害

The safety information for 2-Nitro-3,4,5-trifluorobenzoyl chloride includes several hazard statements. It has a GHS05 pictogram, a signal word of “Danger”, and the hazard statement H314 . The precautionary statements include P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, and P305+P351+P338 .

属性

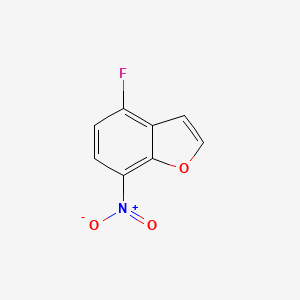

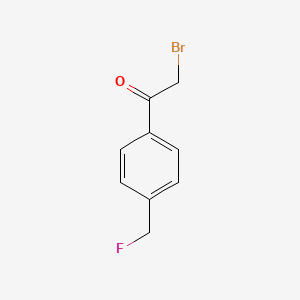

IUPAC Name |

3,4,5-trifluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(9)4(10)5(11)6(2)12(14)15/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWSIWXYNSYACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-3,4,5-trifluorobenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine](/img/structure/B3040152.png)